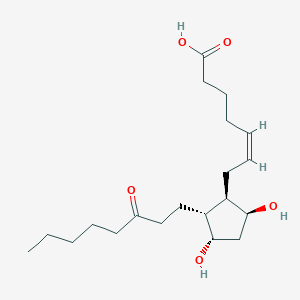

11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha

Description

11β-13,14-Dihydro-15-Keto Prostaglandin F2α (11β-dhk-PGF2α) is a stable metabolite of Prostaglandin D2 (PGD2), formed via the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway. This compound is generated through sequential enzymatic actions: first, 15-PGDH oxidizes PGD2 to 15-keto-PGD2, followed by Δ13-reductase-mediated reduction of the C13–14 double bond, yielding the 13,14-dihydro-15-keto structure . Its stereochemistry includes a 9α,11β-dihydroxy configuration and a 15-keto group, distinguishing it from other prostaglandin metabolites .

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTIONYPMSCHQI-KGILNJEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301348020 | |

| Record name | (5Z,9alpha,11beta)-9,11-Dihydroxy-15-oxoprost-5-en-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301348020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107615-77-0 | |

| Record name | (5Z,9alpha,11beta)-9,11-Dihydroxy-15-oxoprost-5-en-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301348020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Metabolic Conversion from Prostaglandin D2

11β-13,14-dhk PGF2α is primarily synthesized via the enzymatic metabolism of PGD2 in biological systems. The process involves two sequential reactions catalyzed by specific enzymes:

-

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) : Oxidizes the 15-hydroxy group of PGD2 to form 15-keto-PGD2.

-

Prostaglandin Δ13-Reductase : Reduces the 13,14-double bond of 15-keto-PGD2 to yield 11β-13,14-dhk PGF2α.

Key Cofactors :

Tissue-Specific Metabolism :

Experimental Protocol for Enzymatic Synthesis

A standardized protocol for producing 11β-13,14-dhk PGF2α involves:

-

Substrate Preparation : PGD2 (1 mM) dissolved in phosphate buffer (pH 7.4).

-

Enzyme Source : Guinea pig liver homogenates (10% w/v).

-

Cofactor Addition : NAD+ (2 mM) and NADP+ (2 mM).

-

Incubation : 37°C for 60 minutes under aerobic conditions.

-

Product Extraction : Acidification to pH 3.0 followed by ethyl acetate extraction.

Yield : ~40–50% conversion efficiency under optimal conditions.

Comparative Analysis of Enzymatic vs. Chemical Synthesis

While enzymatic methods dominate current research, chemical synthesis remains a theoretical alternative. The table below contrasts both approaches:

| Parameter | Enzymatic Synthesis | Chemical Synthesis |

|---|---|---|

| Starting Material | PGD2 or PGF2α | Prostaglandin F2α derivatives |

| Key Steps | Oxidation (15-PGDH) → Reduction (Δ13-reductase) | Oxidation (15-OH → ketone) → Hydrogenation (13,14-double bond) |

| Reagents | NAD+, NADP+ | CrO3 (oxidation), Pd/C (hydrogenation) |

| Yield | 40–50% | Not reported in available literature |

| Purity | High (≥95%) | Potential isomerization byproducts |

| Scalability | Limited by enzyme availability | Industrially feasible with optimized conditions |

Data derived from guinea pig liver homogenate studies.

Industrial Production Considerations

Industrial-scale production of 11β-13,14-dhk PGF2α faces challenges due to:

-

Enzyme Stability : Short half-life of 15-PGDH and Δ13-reductase in vitro.

-

Cofactor Cost : High expense of NAD+ and NADP+ for large-scale reactions.

Potential Solutions :

-

Immobilized Enzymes : Encapsulation in silica nanoparticles to enhance stability.

-

Cofactor Recycling Systems : Use of glucose-6-phosphate dehydrogenase to regenerate NADPH.

Research Findings and Advancements

Species-Specific Metabolic Efficiency

Studies comparing tissue homogenates reveal significant interspecies differences:

| Tissue Source | PGD2 Conversion Efficiency | 11β-13,14-dhk PGF2α Yield |

|---|---|---|

| Guinea Pig Liver | 98% | 45% |

| Human Lung | 75% | 0% |

| Rat Kidney | 82% | 28% |

Chemical Reactions Analysis

Types of Reactions: 11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Biochemical Research

Metabolic Pathways:

11beta-13,14-Dihydro-15-Keto PGF2α is primarily studied for its role in the metabolism of prostaglandins. It is formed through the action of enzymes such as prostaglandin Δ13-reductase and 15-hydroxyprostaglandin dehydrogenase (15-PGDH). The compound's significance lies in its ability to provide insights into the metabolism of PGD2 and its derivatives, which are crucial for understanding various physiological processes.

Case Study: Metabolism in Human and Animal Models

Research indicates that human lung homogenates metabolize PGD2 to 11beta-PGF2α and subsequently to 11beta-15-keto-PGF2α. In contrast, guinea pig liver and kidney homogenates convert PGD2 directly to 11beta-13,14-Dihydro-15-Keto PGF2α. This differential metabolism underscores the importance of species-specific studies in prostaglandin research .

Clinical Applications

Therapeutic Potential:

The compound has potential therapeutic applications in treating conditions linked to prostaglandin metabolism, such as inflammation and reproductive health disorders. For instance, it may serve as a biomarker for assessing inflammatory responses due to its production during lipid peroxidation processes via cyclooxygenase pathways .

Case Study: Inflammatory Response

A study demonstrated that levels of 15-keto-dihydro-PGF2α significantly increased following endotoxin infusion in pigs, indicating its potential role as an index for monitoring inflammatory conditions . Such findings highlight the compound's relevance in clinical diagnostics and therapeutic monitoring.

Veterinary Medicine

Pregnancy Diagnosis:

In veterinary science, urinary concentrations of 13,14-Dihydro-15-Keto PGF2α (PGFM) are utilized to diagnose pregnancy and predict parturition in species such as giant pandas and domestic dogs. The stability and correlation of PGFM levels with PGF2α activity make it a reliable marker for reproductive health assessments .

Case Study: Giant Panda Reproduction

Research involving giant pandas showed that monitoring urinary PGFM concentrations allowed for effective prediction of parturition timing. This application is crucial for managing breeding programs in conservation efforts .

Pharmaceutical Development

Internal Standards for Quantification:

11beta-13,14-Dihydro-15-Keto PGF2α is also used as an internal standard in analytical chemistry methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its role as a standard helps ensure accurate quantification of prostaglandin metabolites in biological samples .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha involves its role as a metabolite in the 15-hydroxy PGDH pathway. It is formed by the reduction of the C-13, 14 double bond in 15-keto-prostaglandin F2alpha by the enzyme prostaglandin Δ13-reductase. This process must be preceded by the action of 15-hydroxyprostaglandin dehydrogenase .

Comparison with Similar Compounds

Primary Prostaglandins: PGF2α, PGD2, and PGE2

| Property | 11β-dhk-PGF2α | PGF2α | PGD2 | PGE2 |

|---|---|---|---|---|

| Structure | 13,14-dihydro-15-keto; 9α,11β-dihydroxy | 5Z,9α,11α,15S-hydroxy | 9α,15S-dihydroxy-11-oxo-prosta-5Z,13E-dienoic acid | 9-keto,11α,15S-hydroxy |

| Synthesis Pathway | Metabolite of PGD2 via 15-PGDH/Δ13-reductase | Directly synthesized from arachidonic acid | Derived from PGH2 via PGD synthase | Derived from PGH2 via PGE synthase |

| Receptor Affinity | Not well characterized; likely inactive | FP receptor agonist | DP1/DP2 receptors | EP1–EP4 receptors |

| Function | Biomarker for PGD2 activity | Uterine contraction, luteolysis | Bronchoconstriction, allergic responses | Bladder contraction, inflammation |

| Stability in Plasma | High (resistant to platelet degradation) | Low (rapidly metabolized) | Moderate | Low |

Key Differences :

- Receptor Activity : PGF2α primarily activates FP receptors, mediating smooth muscle contraction (e.g., uterine, bladder) , while 11β-dhk-PGF2α lacks direct receptor-mediated effects due to its metabolite status .

- Analytical Use : PGF2α is measured indirectly via its metabolite PGFM (13,14-dihydro-15-keto-PGF2α) in ELISA kits, whereas 11β-dhk-PGF2α is specific to PGD2 metabolism .

Prostaglandin Metabolites

Stability and Measurement :

Key Contrast :

Research Findings and Data Tables

Table 1: Pharmacokinetic Properties

Biological Activity

11beta-13,14-Dihydro-15-keto Prostaglandin F2alpha (11β-13,14-dihydro-15-keto PGF2α) is a significant metabolite of Prostaglandin D2 (PGD2) and plays a critical role in various biological processes. This article explores its biological activity, metabolic pathways, and implications in health and disease, supported by data tables and relevant case studies.

Overview of Prostaglandins

Prostaglandins are bioactive lipids derived from arachidonic acid that exert diverse physiological effects, including modulation of inflammation, regulation of blood flow, and involvement in reproductive processes. The metabolism of PGD2 leads to the formation of several prostaglandin metabolites, including 11β-PGF2α and subsequently 11β-13,14-dihydro-15-keto PGF2α.

Metabolic Pathways

The conversion of PGD2 to 11β-13,14-dihydro-15-keto PGF2α occurs through enzymatic pathways involving 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and other enzymes. This metabolite is primarily formed in human tissues such as the lungs and liver.

Key Metabolic Reactions

-

PGD2 to 11β-PGF2α :

- Enzyme: 15-PGDH

- Conditions: Presence of NAD+

- Location: Human lung homogenates

- 11β-PGF2α to 11β-13,14-Dihydro-15-Keto PGF2α :

11β-13,14-Dihydro-15-keto PGF2α exhibits various biological activities:

- Smooth Muscle Contraction : It has been shown to contract bronchial smooth muscle cells and coronary arteries, indicating its role in respiratory and cardiovascular physiology .

- Inflammatory Response : As a metabolite of PGD2, it contributes to inflammatory processes. Elevated levels have been associated with conditions such as endotoxin-induced inflammation .

Case Studies

- Endotoxin-Induced Inflammation :

- Postpartum Uterine Health :

Table 1: Metabolic Pathways of Prostaglandins

| Substrate | Product | Enzyme | Tissue Location |

|---|---|---|---|

| Prostaglandin D2 | 11β-PGF2α | 15-PGDH | Human Lung |

| 11β-PGF2α | 11β-13,14-Dihydro-15-Keto PGF2α | Unknown | Guinea Pig Liver/Kidney |

Table 2: Biological Effects of 11β-13,14-Dihydro-15-Keto PGF2α

| Effect | Mechanism | Implications |

|---|---|---|

| Bronchial Smooth Muscle Contraction | Activation of specific receptors | Respiratory function |

| Modulation of Inflammation | Lipid peroxidation indicator | Inflammatory diseases |

| Uterine Health Improvement | Increased calcitriol levels | Reproductive health |

Q & A

Basic Question: How can researchers detect and quantify 11β-13,14-Dihydro-15-Keto PGF2α (PGFM) in biological samples?

Methodological Answer:

PGFM can be quantified using competitive enzyme-linked immunosorbent assays (ELISA), which are validated for serum, urine, and cell culture media. The PGFM ELISA Kit (EIAPGFM) uses species-independent antibodies due to PGFM's structural conservation across mammals, enabling cross-species studies . For accuracy, pre-treat samples with solid-phase extraction to remove interfering lipids. Normalize results against matrix-specific controls to account for variability in extraction efficiency.

Advanced Question: What experimental models are suitable for studying PGFM's role in smooth muscle contractions?

Methodological Answer:

Isolated tissue bath systems with porcine bladder strips (urothelium/lamina propria or detrusor) are optimal. Suspend tissues in oxygenated Krebs-bicarbonate solution at 37°C and apply PGFM or its precursors (e.g., PGF2α). Measure baseline tension and phasic contractions using isometric force transducers. Use FP receptor antagonists (e.g., AL-8810) to isolate PGFM-specific responses, as FP receptors mediate >50% of contractions in porcine models . Include cyclooxygenase inhibitors (e.g., indomethacin) to block endogenous prostaglandin synthesis.

Basic Question: Why is PGFM a more reliable biomarker than PGF2α for in vivo studies?

Methodological Answer:

PGF2α is rapidly metabolized during first-pass pulmonary circulation to PGFM, which has a longer plasma half-life (~8–10 minutes vs. seconds for PGF2α). PGFM is also less prone to artifactual generation during blood sample handling, unlike PGF2α, which platelets can produce ex vivo. Thus, plasma PGFM levels better reflect systemic PGF2α biosynthesis .

Advanced Question: How can researchers address contradictory data on FP receptor-mediated responses in different tissues?

Methodological Answer:

Contradictions arise from PGE2's partial conversion to PGF2α via 9-ketoreductase, leading to FP receptor cross-activation. To resolve this:

- Use FP-specific antagonists (e.g., AL-8810) alongside EP receptor blockers (e.g., SC-19220 for EP1).

- Quantify post-treatment PGFM levels via LC-MS to confirm metabolic conversion .

- Perform immunohistochemistry to localize FP receptors in target tissues, as expression varies regionally (e.g., bladder vs. uterine tissue) .

Advanced Question: What challenges exist in isolating PGFM's effects from endogenous PGF2α metabolism?

Methodological Answer:

Key challenges include:

- Enzymatic interference : Endogenous 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and prostaglandin Δ13-reductase rapidly metabolize PGF2α to PGFM. Use 15-PGDH inhibitors (e.g., SW033291) to suppress this pathway in vitro .

- Receptor cross-talk : PGFM may activate non-FP receptors. Combine FP knockout models with calcium flux assays to isolate signaling pathways .

- Species variability : Confirm metabolic enzyme activity in the model species using liver microsome assays.

Basic Question: What analytical techniques confirm the molecular identity of synthesized PGFM?

Methodological Answer:

Use high-performance liquid chromatography (HPLC) with UV detection (λ = 195 nm) for purity assessment. Confirm structure via LC-MS/MS: PGFM has a molecular ion at m/z 354.24 [M+H]⁺ and fragments at m/z 235.1 (C9–C15 cleavage) and 189.0 (C1–C8). Compare with commercial standards (e.g., CAS 107615-77-0) and reference spectral libraries .

Advanced Question: How can discrepancies in tissue-specific receptor expression be resolved?

Methodological Answer:

Combine functional assays with molecular localization:

- qRT-PCR : Quantify FP receptor mRNA levels in target tissues.

- Immunohistochemistry : Use validated antibodies (e.g., anti-FP receptor clone K14) to map protein distribution.

- Calcium imaging : Compare intracellular Ca²⁺ responses to PGFM in FP receptor-transfected vs. wild-type cells .

Advanced Question: How to design studies accounting for species-specific PGFM metabolic pathways?

Methodological Answer:

- Cross-species ELISA validation : Confirm kit compatibility using spike-recovery experiments in the target species' matrices .

- Metabolic profiling : Incubate PGF2α with liver S9 fractions from the study species to quantify conversion rates to PGFM.

- In vivo sampling : Collect serial blood samples post-PGF2α administration to model PGFM pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.